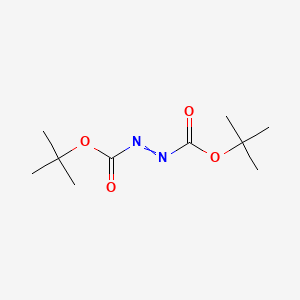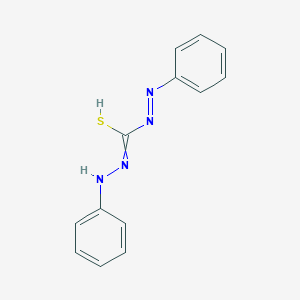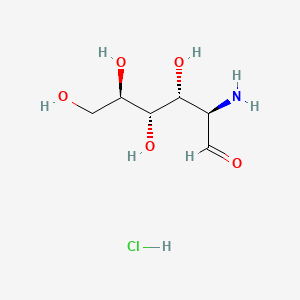
D-Glucose, 2-amino-2-deoxy-, hydrochloride
説明
D-Glucose, 2-amino-2-deoxy-, hydrochloride, also known as D-Glucosamine HCl, is a monosaccharide and a derivative of glucose . It is the main source of energy in the form of ATP for living organisms . It has been used as a standard to quantify and express chitin content as glucosamine equivalents .
Synthesis Analysis
Methods for the preparation of D-Glucose, 2-amino-2-deoxy-, hydrochloride involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another method involves the conjugation of salicylaldehyde to glucosamine .Molecular Structure Analysis
The molecular formula of D-Glucose, 2-amino-2-deoxy-, hydrochloride is C6H14ClNO5 . Its molecular weight is 215.63 g/mol . The IUPAC name is (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride .科学的研究の応用
Cell Membrane Stability and Regenerative Medicine
D-Glucosamine contributes significantly to cell membrane stability and regenerative medicine . Here’s how:
Chitin Content Quantification
D-Glucosamine hydrochloride serves as a standard for quantifying chitin content by expressing it as glucosamine equivalents . Chitin is a biopolymer found in crustaceans and insects.
Nutritional Supplement and Osteoarthritis
D-Glucosamine is widely used as a nutritional supplement. Clinical trials suggest its effectiveness in relieving osteoarthritis pain, especially when combined with chondroitin sulfate .
Biomedical, Food, and Cosmetics Industries
GlcN finds applications in various industries:
Osteoporosis and Rheumatoid Arthritis
While most research focuses on glucosamine sulfate, it may also have implications for osteoporosis and rheumatoid arthritis .
作用機序
Target of Action
D-Glucosamine HCl primarily targets the articular cartilage in synovial joints . It plays a key role in the formation and repair of connective tissues such as articular cartilage . It is also known to interact with cell membranes , binding electrically to protect against tissue damage .
Mode of Action
D-Glucosamine HCl interacts with its targets in several ways. It can physically attach to the cell membrane, with its positively charged amino groups binding electrically to protect against tissue damage . It also reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), thereby improving the symptoms of arthritis and joint pain .
Biochemical Pathways
D-Glucosamine HCl affects the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . D-Glucosamine HCl also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Pharmacokinetics
It is known that d-glucosamine hcl is commonly used as a dietary supplement . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .
Result of Action
The molecular and cellular effects of D-Glucosamine HCl’s action include the stimulation of cartilage production and inhibition of degradation by influencing chondrocyte activity . It also contributes to cell membrane stability . The application of a D-Glucosamine HCl dressing can accelerate wound healing due to increased cell proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Glucosamine HCl. For instance, it is known that D-Glucosamine HCl can bind to the cell membrane electrically to protect against tissue damage . .
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-BTVCFUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose, 2-amino-2-deoxy-, hydrochloride | |
CAS RN |
66-84-2 | |
| Record name | Glucosamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLUCOSAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750W5330FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of D-Glucosamine HCl?
A: D-Glucosamine HCl has the molecular formula C6H13NO5·HCl and a molecular weight of 215.63 g/mol. [, ] Spectroscopic data, including infrared spectra, have been used to characterize its structure. [] Solid-state NMR (SSNMR) spectroscopy, specifically 35Cl and 14N SSNMR, combined with DFT calculations have proven valuable for structural characterization of D-Glucosamine HCl in both bulk and dosage forms. []
Q2: What is the impact of D-Glucosamine HCl on neuraminidase production in Vibrio cholerae?
A: Research indicates that adding D-Glucosamine HCl to a Vibrio cholerae culture does not stimulate neuraminidase production. [, , , ] Interestingly, a related compound, N-acetylmannosamine, significantly stimulates neuraminidase production under similar conditions. [, , , ] In contrast to N-acetylglucosamine, which is rapidly metabolized, N-acetylmannosamine persists in the culture medium for a longer duration. [, , , ]
Q3: Does D-Glucosamine HCl affect the growth of Vibrio cholerae?
A: While D-Glucosamine HCl itself doesn't inhibit the growth of Vibrio cholerae, D-mannosamine HCl, a structurally similar compound, exhibits a strong inhibitory effect. [, , , ]
Q4: Can D-Glucosamine HCl be used to synthesize carbon powder?
A: Research shows that using D-Glucosamine HCl and glucose as starting materials in a hydrothermal method can synthesize carbon powder. [] The resulting powder consists of amorphous carbon spheres with photoluminescent properties. []
Q5: How does the degree of deacetylation affect the enzymatic degradation of chitosan, a polymer related to D-Glucosamine?
A: Studies investigating chitosan, a polymer derived from chitin and structurally similar to D-Glucosamine, have explored the impact of deacetylation degree on enzymatic degradation. [] The degree of deacetylation significantly influences the susceptibility of chitosan to degradation by enzymes like neutral protease. []
Q6: What is the pKa of D-Glucosamine HCl compared to its polymer form, chitosan?
A: The pKa value of D-Glucosamine HCl in water is 7.8, whereas chitosan exhibits a lower pKa of 6.2. [] This difference is attributed to the strong electrostatic interactions between amino groups within the chitosan polymer structure. []
Q7: How does D-Glucosamine HCl impact glucagon secretion from pancreatic cells?
A: Studies using isolated perfused rat pancreas have revealed that D-Glucosamine HCl, along with other hexoses and derivatives, can inhibit glucagon secretion from pancreatic A cells. [] Interestingly, the inhibitory effect appears independent of the sugar's metabolism within the cells, suggesting a potential interaction with a recognition system on the A cell membrane. []
Q8: What are the implications of D-Glucosamine HCl's interaction with chitinase?
A: Research on Streptomyces coelicolor A3(2) has shown that the aerial spore rodlet mosaic, primarily composed of a D-glucosamine-containing polysaccharide, can be hydrolyzed by chitinase. [] This suggests that the polysaccharide in the rodlet mosaic shares structural similarities with chitin, the natural substrate of chitinase. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




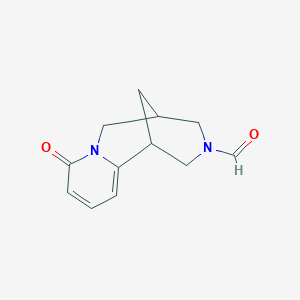

![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl](/img/structure/B7856724.png)



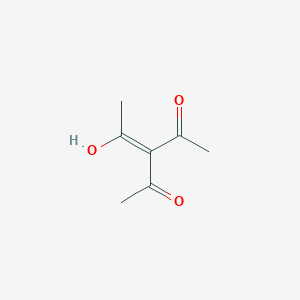

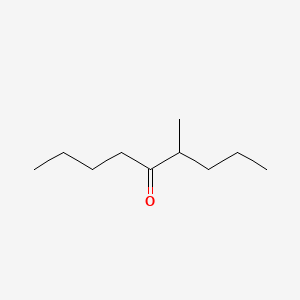
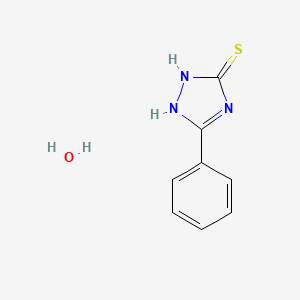
![10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol](/img/structure/B7856780.png)
